4,5-Diamino-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula and a molecular weight of approximately 201.15 g/mol. It features a trifluoromethyl group attached to a benzene ring that also contains two amino groups at the 4 and 5 positions, along with a cyano group at the 2 position. This unique structure contributes to its distinct chemical properties and potential applications in various fields, particularly in pharmaceuticals and materials science.
These reactions are often influenced by the electronic properties imparted by the trifluoromethyl group, which enhances reactivity due to its electronegative nature.
Research indicates that 4,5-diamino-2-(trifluoromethyl)benzonitrile exhibits significant biological activity. Compounds with similar structures have been studied for their potential as anti-cancer agents, particularly due to their ability to inhibit endothelial cell growth. The mechanism of action may involve interference with cellular signaling pathways or direct interaction with biomolecules, although specific pathways for this compound remain under investigation .
Several synthesis methods for 4,5-diamino-2-(trifluoromethyl)benzonitrile have been developed:
These methods highlight the versatility in synthetic approaches available for producing this compound on both laboratory and industrial scales.
4,5-Diamino-2-(trifluoromethyl)benzonitrile has potential applications in various domains:
Studies on 4,5-diamino-2-(trifluoromethyl)benzonitrile's interactions with biological systems are crucial for understanding its potential therapeutic effects. Investigations into its binding affinity with specific receptors or enzymes could provide insights into its mechanism of action. Additionally, studies on its metabolic stability and toxicity profiles will be essential for assessing safety in pharmaceutical applications .
Several compounds share structural similarities with 4,5-diamino-2-(trifluoromethyl)benzonitrile. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-4-(trifluoromethyl)benzonitrile | C8H6F3N | Contains one amino group; used in similar applications. |
| 4-Amino-2-(trifluoromethyl)benzonitrile | C8H6F3N | Similar structure but lacks an additional amino group. |
| 3-Amino-4-(trifluoromethyl)benzonitrile | C8H6F3N | Different amino positioning; affects reactivity. |
Uniqueness: The presence of two amino groups at the 4 and 5 positions distinguishes 4,5-diamino-2-(trifluoromethyl)benzonitrile from its analogs, potentially enhancing its biological activity and reactivity compared to compounds with fewer amino groups.
This detailed examination of 4,5-diamino-2-(trifluoromethyl)benzonitrile showcases its significance in chemical research and potential applications across various fields.
4,5-Diamino-2-(trifluoromethyl)benzonitrile exhibits distinctive physical and chemical properties that reflect its unique molecular structure. The compound has a molecular formula of C₈H₆F₃N₃ and a molecular weight of 201.15 grams per mole. The melting point ranges from 162 to 163 degrees Celsius, indicating good thermal stability under standard laboratory conditions. The compound exists as a solid at room temperature and requires storage under ambient conditions while avoiding light exposure and maintaining an inert gas atmosphere.
The structural configuration of this compound features a benzene ring with strategically positioned functional groups that contribute to its chemical reactivity. The compound can be represented by the Simplified Molecular Input Line Entry System notation C1=C(C(=CC(=C1N)N)C(F)(F)F)C#N, which clearly delineates the arrangement of atoms within the molecule. The International Union of Pure and Applied Chemistry name for this compound is 4,5-diamino-2-(trifluoromethyl)benzonitrile, with the Chemical Abstracts Service registry number 882978-62-3.
The compound exhibits characteristic spectroscopic signatures that facilitate its identification and structural confirmation. Nuclear magnetic resonance spectroscopy provides valuable insights into the molecular structure, with distinct chemical shifts corresponding to the aromatic protons and amino groups. The presence of multiple fluorine atoms creates complex coupling patterns in both proton and fluorine nuclear magnetic resonance spectra, which can be utilized for structural verification and purity assessment. Mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 202.05866 for the protonated molecular ion, with predicted collision cross sections providing additional analytical parameters for compound identification.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₆F₃N₃ | |
| Molecular Weight | 201.15 g/mol | |
| Melting Point | 162-163°C | |
| Flash Point | >110°C | |
| Storage Temperature | Ambient | |
| Physical State | Solid | |
| Purity (Commercial) | 95-98% |
The structural architecture features a benzene ring bearing four distinct substituents: two amino groups positioned at the 4 and 5 positions, a trifluoromethyl group at the 2 position, and a cyano group attached to the benzene ring [1] [4] [3]. This substitution pattern creates a compound with significant electronic diversity, as the electron-withdrawing trifluoromethyl and cyano groups contrast with the electron-donating amino groups .
The canonical SMILES representation N#CC1=CC(N)=C(N)C=C1C(F)(F)F accurately depicts the connectivity [4] [3], while the International Chemical Identifier (InChI) InChI=1S/C8H6F3N3/c9-8(10,11)5-2-7(14)6(13)1-4(5)3-12/h1-2H,13-14H2 provides a standardized structural description [4] [3]. The corresponding InChIKey QOLBUVFKKIJTSI-UHFFFAOYSA-N serves as a hashed version suitable for database searches [4] [3].
The compound exhibits a well-defined melting point range of 162-163°C [1] [2] [6], indicating good crystalline purity and structural integrity. This melting point reflects the compound's solid-state stability and intermolecular interactions, particularly hydrogen bonding involving the amino groups and dipole-dipole interactions from the highly electronegative trifluoromethyl and cyano substituents [1] [2].
4,5-Diamino-2-(trifluoromethyl)benzonitrile typically appears as a solid crystalline material with coloration ranging from yellow to brown [3] [7] [8]. The observed coloration may result from the extended conjugation system involving the amino groups and the benzene ring, as well as potential charge-transfer interactions between the electron-donating amino groups and electron-withdrawing substituents [3] [7].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 4,5-Diamino-2-(trifluoromethyl)benzonitrile. The proton NMR spectrum exhibits characteristic aromatic proton signals in the downfield region, typically appearing between 6.5-7.7 ppm for substituted benzene rings [9]. The amino group protons appear as exchangeable signals, often observed as broad peaks due to rapid exchange with trace moisture [9].
Carbon-13 NMR spectroscopy reveals the carbon framework of the molecule, with the cyano carbon appearing characteristically downfield around 115-120 ppm, while the trifluoromethyl carbon exhibits significant coupling with fluorine nuclei [9]. The aromatic carbons display chemical shifts consistent with their electronic environment, influenced by the substituent effects [9].
Infrared spectroscopy provides crucial functional group identification for 4,5-Diamino-2-(trifluoromethyl)benzonitrile. The cyano group exhibits a characteristic and intense absorption band around 2240 cm⁻¹, corresponding to the C≡N stretching vibration [10] [11]. This frequency is typical for aromatic nitriles and serves as a diagnostic feature for structural confirmation [10] [11].
The trifluoromethyl group contributes several distinctive absorption bands, including CF₃ symmetric and antisymmetric stretching modes typically observed in the 1000-1300 cm⁻¹ region [11]. The amino groups exhibit N-H stretching vibrations in the 3200-3500 cm⁻¹ region, often appearing as multiple bands due to symmetric and antisymmetric stretching modes [11].
Mass spectrometric analysis reveals the molecular ion peak at m/z 201, corresponding to the molecular weight of 4,5-Diamino-2-(trifluoromethyl)benzonitrile [4]. The fragmentation pattern provides structural information through the loss of functional groups, with characteristic fragmentations involving the trifluoromethyl group and amino substituents [4].
Predicted collision cross section data indicates various adduct formations under different ionization conditions [4]. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross section of 140.1 Ų, while sodium and potassium adducts show larger cross sections of 150.7 Ų and 147.6 Ų, respectively [4].
Ultraviolet-visible spectroscopy applications for 4,5-Diamino-2-(trifluoromethyl)benzonitrile include analytical detection at wavelengths between 220-260 nm . This spectral region encompasses both the benzene π→π* transitions and potential charge-transfer bands involving the amino groups and electron-withdrawing substituents .
Commercial samples of 4,5-Diamino-2-(trifluoromethyl)benzonitrile typically exhibit purities ranging from 95% to 98% as determined by gas chromatography [1] [3]. Quality control protocols often employ high-performance liquid chromatography with UV detection for purity assessment and impurity profiling .
Acute Toxic;Irritant